2,3-Dihydrobenzo[b]furan-2-carboxamide
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Overview
Description
2,3-Dihydrobenzo[b]furan-2-carboxamide is a heterocyclic organic compound that features a benzofuran ring system with a carboxamide group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Furan derivatives, a class to which 2,3-dihydrobenzo[b]furan-2-carboxamide belongs, have been known to exhibit a wide range of biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives, in general, have been associated with a variety of therapeutic advantages, suggesting that they may affect multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-phenoxyethanol in the presence of zinc chloride at elevated temperatures to form 2,3-dihydrobenzofuran . The carboxamide group can then be introduced through various amide formation reactions, such as the reaction of the corresponding acid chloride with ammonia or an amine.
Industrial Production Methods
Industrial production methods for 2,3-Dihydrobenzo[b]furan-2-carboxamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce substituents onto the benzofuran ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,3-Dihydrobenzo[b]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]furan-7-carboxamide
- 2,3-Dihydrobenzo[b]furan-7-carboxamide
- Indole-5-carboxamide
Uniqueness
2,3-Dihydrobenzo[b]furan-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group at the 2-position. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCBRZVCBEWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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